4-Pivalamidopyridine-3-boronic acid CAS 955123-29-2 properties
4-Pivalamidopyridine-3-boronic acid CAS 955123-29-2 properties
This technical guide is structured as an authoritative monograph for researchers utilizing 4-Pivalamidopyridine-3-boronic acid (CAS 955123-29-2) in medicinal chemistry and organic synthesis.
CAS: 955123-29-2 | Role: Directed Metalation Scaffold & Cross-Coupling Partner
Executive Summary
4-Pivalamidopyridine-3-boronic acid is a specialized heterocyclic building block designed to overcome the inherent reactivity challenges of aminopyridines. By masking the C4-amine with a pivaloyl (trimethylacetyl) group, this molecule serves two critical functions:
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Directing Group (DMG): The pivalamide oxygen facilitates regioselective lithiation at the C3 position via the Complex Induced Proximity Effect (CIPE).
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Catalyst Protection: It mitigates the Lewis basicity of the pyridine nitrogen and the C4-amine, preventing palladium catalyst poisoning during Suzuki-Miyaura cross-couplings.
This guide details the physicochemical properties, synthesis logic, handling protocols, and experimental workflows required to utilize this compound effectively in drug discovery.
Physicochemical Profile
| Property | Data / Characteristic |
| Chemical Formula | C₁₀H₁₅BN₂O₃ |
| Molecular Weight | 222.05 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, MeOH, warm Ethanol; sparingly soluble in non-polar solvents (Hexane, Et₂O). |
| pKa (Calculated) | Pyridine N: ~3.5 (Reduced basicity due to electron-withdrawing amide and boronic acid). |
| Stability | Hygroscopic. Exists in equilibrium with its cyclic anhydride (boroxine). Susceptible to protodeboronation under strongly basic/aqueous conditions. |
| Stoichiometry Note | Commercial samples often contain varying amounts of the boroxine trimer. Recommendation: Assume ~90-95% active boronic acid or use 1.2–1.5 equivalents in coupling reactions. |
Synthesis Logic: Directed Ortho Lithiation (DoL)
The synthesis of CAS 955123-29-2 relies on the Directed Ortho Lithiation (DoL) strategy.[1] Unlike halogen-metal exchange, which requires a pre-halogenated precursor, DoL utilizes the pivalamide as a Directing Metalation Group (DMG).
Mechanistic Pathway[2][3][4]
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Coordination: The carbonyl oxygen of the pivalamide coordinates with the lithium of n-butyllithium (n-BuLi).
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Deprotonation: This coordination brings the base into proximity with the C3 proton, facilitating selective deprotonation.
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Electrophilic Quench: The resulting lithiated species reacts with a borate ester (e.g., Triisopropyl borate) to form the boronate, which is hydrolyzed to the acid.
Figure 1: Mechanistic pathway for the synthesis of CAS 955123-29-2 via Directed Ortho Lithiation (DoL).
Synthetic Application: Suzuki-Miyaura Coupling
The primary utility of this molecule is introducing a 4-aminopyridine moiety into biaryl scaffolds (common in kinase inhibitors).
Critical Instability: Protodeboronation
Pyridine-3-boronic acids are susceptible to protodeboronation (loss of the boron group replaced by hydrogen).[2] This is accelerated by:
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High pH: Formation of the tetrahedral boronate anion (the active transmetallation species) also activates the C-B bond for cleavage.
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Metal Salts: Some Ag(I) or Cu(I) salts can catalyze deboronation.
Mitigation Strategy: The pivaloyl group provides steric bulk and electronic stabilization, making CAS 955123-29-2 more stable than the free amino-pyridine boronic acid. However, mild bases (K₃PO₄ or Cs₂CO₃) are preferred over strong hydroxides (NaOH).
Standardized Experimental Protocol
Objective: Cross-coupling of CAS 955123-29-2 with an aryl bromide (Ar-Br).
Reagents:
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Aryl Bromide (1.0 equiv)
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CAS 955123-29-2 (1.3 equiv)
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Catalyst: Pd(dppf)Cl₂·DCM (0.05 equiv)
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Base: 2M Aqueous K₂CO₃ (3.0 equiv)
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Solvent: 1,4-Dioxane (degassed)[3]
Step-by-Step Methodology:
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Charge: In a reaction vial, combine the Aryl Bromide, Boronic Acid (CAS 955123-29-2), and Pd(dppf)Cl₂·DCM.
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Inert Atmosphere: Seal the vial and purge with Nitrogen or Argon for 5 minutes.
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Solvent Addition: Add degassed 1,4-Dioxane (concentration ~0.1 M relative to halide) and 2M K₂CO₃ solution via syringe.
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Reaction: Heat the mixture to 90°C for 4–16 hours.
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Monitoring: Check LC-MS for the disappearance of the aryl bromide. Look for the product mass (M+H) and the potential deboronated byproduct (4-pivalamidopyridine).
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Workup: Cool to room temperature. Dilute with EtOAc and wash with water/brine. Dry organic layer over Na₂SO₄.
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Purification: Flash chromatography (typically DCM/MeOH gradients due to polarity).
Post-Coupling Deprotection
To reveal the free amine:
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Acidic: 6N HCl, reflux, 2–4 hours.
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Basic: NaOH/MeOH, reflux (slower, but better for acid-sensitive substrates).
Workflow Visualization
Figure 2: Experimental workflow for Suzuki coupling and subsequent deprotection.
Handling and Storage (Self-Validating System)
To ensure reproducibility, treat the material as a dynamic equilibrium system:
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Boroxine Equilibrium: Boronic acids dehydrate to form cyclic trimers (boroxines) upon storage. This changes the effective molecular weight.
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Validation: Before critical reactions, run a ¹H NMR in DMSO-d₆ + D₂O . The D₂O hydrolyzes the boroxine back to the monomer, allowing accurate integration against an internal standard to determine purity.
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Storage: Store at 2–8°C under inert gas. Moisture promotes clumping but does not degrade the compound chemically (unlike boronate esters which can hydrolyze).
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Safety: Standard PPE. Avoid inhalation of dust.
References
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Synthesis via Directed Ortho Lithiation
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Snieckus, V. (1990). "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 90(6), 879–933.
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Protodeboronation Mechanisms
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Cox, P. A., et al. (2010). "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis." Journal of the American Chemical Society, 132(31), 10891–10902.
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Suzuki-Miyaura Coupling of Pyridines
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Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.
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Compound Database Entry
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PubChem CID: 24765954 (4-Pivalamidopyridine-3-boronic acid).
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